Tetrabutylammonium Dichlorobromide
Overview
Description
Tetrabutylammonium Dichlorobromide is a quaternary ammonium compound with the molecular formula
C16H36BrCl2N
. It is known for its utility in various chemical reactions and as a reagent in organic synthesis. The compound appears as a light yellow to green powder or crystal and is typically stored at room temperature in a dry, cool place .Mechanism of Action
Target of Action
Tetrabutylammonium Dichlorobromide (TBADCB) is a phase-transfer catalyst . It acts on reactants soluble in the organic phase and anionic reactants soluble in the aqueous phase .
Mode of Action
TBADCB has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of TBADCB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .
Biochemical Pathways
It is known that tbadcb acts as a phase-transfer catalyst, facilitating reactions between reactants in different phases . This suggests that TBADCB may influence a wide range of biochemical pathways, particularly those involving alkylation, oxidation, reduction, and esterification processes .
Pharmacokinetics
As a phase-transfer catalyst, tbadcb likely remains in the reaction environment rather than being absorbed and distributed throughout a biological system .
Result of Action
The primary result of TBADCB’s action is the facilitation of reactions between reactants in different phases . This includes various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .
Action Environment
The efficacy and stability of TBADCB are likely influenced by environmental factors such as temperature, pH, and the presence of other substances in the reaction environment . .
Biochemical Analysis
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or if it has any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium Dichlorobromide can be synthesized through the reaction of tetrabutylammonium bromide with chlorine gas. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the reactivity of chlorine. The general reaction is as follows:
(C4H9)4NBr+Cl2→(C4H9)4NBrCl2
Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but is optimized for larger quantities. The process includes careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium Dichlorobromide is involved in various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions due to the presence of halide ions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or other peroxides under mild conditions.
Substitution: Typical conditions involve polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products: The major products depend on the specific reaction but often include halogenated organic compounds or oxidized derivatives of the starting materials .
Scientific Research Applications
Tetrabutylammonium Dichlorobromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Similar in structure but lacks the dichloride component, making it less versatile in certain reactions.
Tetrabutylammonium Chloride: Similar but does not contain the bromide ion, affecting its reactivity and applications.
Uniqueness: Tetrabutylammonium Dichlorobromide is unique due to its dual halide composition, which provides it with distinct reactivity and makes it suitable for a broader range of chemical reactions compared to its mono-halide counterparts.
Biological Activity
Tetrabutylammonium dichlorobromide (TBADCB) is a quaternary ammonium salt that has gained attention for its biological activities and applications in various fields, including catalysis and material science. This article reviews the biological activity of TBADCB, focusing on its toxicity, potential therapeutic effects, and its role in biological systems.
This compound is characterized by its formula . It is a phase transfer catalyst, facilitating reactions between organic and aqueous phases. Its structure includes a tetrabutylammonium cation, which significantly influences its biological interactions.
Acute Toxicity
Studies have assessed the acute toxicity of TBADCB in animal models. In one OECD Test Guideline 423 study, female Wistar rats were administered TBADCB at doses of 300 mg/kg and 2000 mg/kg. The results indicated an LD50 value between 300 and 2000 mg/kg, with notable clinical signs of toxicity at the higher dose, including tremors and respiratory distress .
Table 1: Summary of Acute Toxicity Studies
Dose (mg/kg) | Mortality Rate | Clinical Signs Observed |
---|---|---|
300 | 0/3 | None |
2000 | 3/3 | Tremors, abdominal breathing, salivation |
Genotoxicity
In vitro studies have shown that TBADCB does not exhibit genotoxic effects. Tests conducted on bacterial strains (Salmonella typhimurium) and mammalian cells (Chinese hamster ovary cells) yielded negative results for mutagenicity and chromosomal aberrations . This suggests that TBADCB may not pose significant genetic risks under controlled exposure conditions.
Developmental and Reproductive Toxicity
Evidence suggests potential developmental toxicity associated with tetrabutylammonium salts. Animal studies indicate that high exposure levels during pregnancy may lead to fetal abnormalities . However, specific data on TBADCB's reproductive toxicity remain limited.
Catalytic Activity
TBADCB has been utilized as a catalyst in various organic synthesis reactions. Its ability to facilitate phase transfer reactions makes it valuable in synthesizing bioactive compounds. For instance, it has been used effectively in the synthesis of imidazoles, which possess significant biological activities such as antimicrobial properties .
Table 2: Applications of TBADCB in Organic Synthesis
Reaction Type | Product Type | Yield (%) |
---|---|---|
Phase transfer catalysis | 2,4,5-Trisubstituted imidazoles | Up to 95 |
Synthesis of N-heterocycles | Diverse bioactive compounds | Excellent |
Case Studies
- Synthesis of Bioactive Compounds : Research demonstrated that TBADCB catalyzed the synthesis of various bioactive N-heterocycles with high yields. These compounds are known for their potential therapeutic applications against various diseases .
- Nanotechnology Applications : TBADCB has been employed in the synthesis of silver nanowires through a polyol process. The presence of this compound helped control the size and morphology of the nanowires, enhancing their applicability in electronics and medicine .
Properties
InChI |
InChI=1S/C16H36N.BrCl2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVIJLXGNLMYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423247 | |
Record name | Tetrabutylammonium Dichlorobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-75-3 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13053-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium Dichlorobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium Dichlorobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of TBADCB in silver nanowire synthesis?
A: TBADCB acts as a capping agent, influencing the growth kinetics of silver nanowires during synthesis. [, ] It preferentially adsorbs onto specific crystal facets of silver, promoting unidirectional growth and resulting in the formation of long, thin nanowires. []
Q2: How does the concentration of TBADCB affect the size of the synthesized silver nanowires?
A: Research shows a strong correlation between the molar concentration of TBADCB and the diameter of the resulting silver nanowires. [] Higher concentrations of TBADCB lead to the formation of thinner nanowires. This suggests a mechanism where TBADCB molecules adsorbed on the silver surface physically hinder growth in specific directions, thus controlling the final nanowire diameter.
Q3: Beyond concentration, are there other factors influenced by TBADCB that can control the morphology of silver nanowires?
A: Yes, alongside concentration, the reaction temperature during the initial nucleation step, influenced by the presence of TBADCB, plays a significant role in determining the final length of the silver nanowires. [] Additionally, adjusting the stirring speed during synthesis, again in the presence of TBADCB, can further fine-tune the length and diameter of the produced nanowires. []
Q4: What makes TBADCB a preferred choice for silver nanowire synthesis compared to other potential capping agents?
A: While the provided research focuses on the specific application of TBADCB, it highlights the compound's effectiveness in facilitating the controlled synthesis of silver nanowires with desirable characteristics such as long lengths and small diameters. [, ] Further research is needed to directly compare TBADCB with alternative capping agents to definitively establish its advantages in terms of efficiency, cost-effectiveness, and impact on the properties of the synthesized nanowires.
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